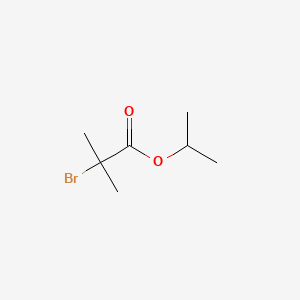

Isopropyl 2-bromo-2-methylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-5(2)10-6(9)7(3,4)8/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZJYKKJZGIFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199380 | |

| Record name | Isopropyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51368-55-9 | |

| Record name | 1-Methylethyl 2-bromo-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51368-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 2-bromo-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 2-bromo-2-methylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl 2-bromo-2-methylpropanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-bromo-2-methylpropanoate (B8525525) is a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis, purification, and analysis. The information is intended to support researchers, scientists, and drug development professionals in the effective utilization and characterization of this compound.

Chemical Structure and Identification

Isopropyl 2-bromo-2-methylpropanoate, also known as isopropyl α-bromoisobutyrate, is a halogenated ester. Its structure consists of a central quaternary carbon atom bonded to a bromine atom, two methyl groups, and a carboxyl group which is esterified with an isopropyl group.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | propan-2-yl 2-bromo-2-methylpropanoate[1] |

| CAS Number | 51368-55-9[1] |

| Molecular Formula | C₇H₁₃BrO₂[1] |

| SMILES | CC(C)OC(=O)C(C)(C)Br[1] |

| InChI Key | UNZJYKKJZGIFCG-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 209.08 g/mol [1] |

| Boiling Point | 168-170 °C[2] |

| Melting Point | 27 °C[2] |

| Density | 1.26 g/cm³[2] |

| Flash Point | 56 °C[2] |

| Refractive Index | 1.436[2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol.[3] |

Synthesis and Purification

The primary method for the synthesis of this compound is the esterification of 2-bromo-2-methylpropionic acid with isopropanol (B130326).[2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

2-bromo-2-methylpropionic acid

-

Isopropanol

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-2-methylpropionic acid in an excess of isopropanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess isopropanol under reduced pressure.

-

Dilute the residue with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound is purified by fractional distillation under reduced pressure.

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the crude product in the distillation flask.

-

Heat the flask gently and collect the fraction that distills at the appropriate boiling point and pressure. The boiling point is reported to be 168-170 °C at atmospheric pressure.[2]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of this compound and confirming its molecular weight.

Table 3: GC-MS Parameters

| Parameter | Value |

| Column | Non-polar capillary column (e.g., HP-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 60 °C, ramp to 240 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~5.0 | septet | -CH- (isopropyl) |

| ~1.9 | s | -C(CH₃)₂Br | |

| ~1.2 | d | -CH(CH₃)₂ | |

| ¹³C | ~170 | s | C=O |

| ~70 | d | -CH- (isopropyl) | |

| ~55 | s | -C(CH₃)₂Br | |

| ~30 | q | -C(CH₃)₂Br | |

| ~21 | q | -CH(CH₃)₂ |

Note: Predicted values. Actual shifts may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980 | C-H stretch (alkane) |

| ~1730 | C=O stretch (ester) |

| ~1270 | C-O stretch (ester) |

| ~600 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for bromine-containing fragments.

Table 6: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 208/210 | [M]⁺ (Molecular ion) |

| 129 | [M - Br]⁺ |

| 87 | [M - C₃H₆ - Br]⁺ |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Applications in Drug Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of Elafibranor, a drug investigated for the treatment of non-alcoholic steatohepatitis (NASH).[2] Its reactive bromine atom allows for nucleophilic substitution reactions, making it a versatile reagent for introducing the isobutyrate ester moiety into larger molecules.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2] It is irritating to the eyes, respiratory system, and skin.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Logical Relationship of Analytical Techniques

Caption: Logical workflow for the analytical characterization of the compound.

References

Isopropyl 2-bromoisobutyrate CAS number and molecular weight

An In-depth Technical Guide to Isopropyl 2-bromoisobutyrate: Properties, Applications, and Experimental Protocols

Introduction

Isopropyl 2-bromoisobutyrate is a crucial organobromine compound extensively utilized in polymer chemistry and organic synthesis. Its primary role is as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weights, architectures, and functionalities. This technical guide provides a comprehensive overview of Isopropyl 2-bromoisobutyrate, including its chemical and physical properties, key applications in research and drug development, and detailed experimental protocols.

Chemical and Physical Properties

Isopropyl 2-bromoisobutyrate is a colorless to pale yellow liquid.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 51368-55-9[1][2][3] |

| Molecular Weight | 209.08 g/mol [1][2][3] |

| Molecular Formula | C₇H₁₃BrO₂[1][2] |

| Density | 1.24 g/cm³ at 20°C[3][4] |

| Boiling Point | 170°C[3] |

| Flash Point | 63°C (145.4°F)[3][4] |

| Solubility | Insoluble in water, soluble in isopropyl alcohol[1] |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Purity (by GC) | Typically ≥ 98.0%[1] |

Core Applications in Research and Development

The utility of Isopropyl 2-bromoisobutyrate stems from its function as a versatile initiator for polymerization. This has led to its application in several advanced materials and biomedical fields.

-

Atom Transfer Radical Polymerization (ATRP): Isopropyl 2-bromoisobutyrate is a key initiator for ATRP, a controlled polymerization method that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[2][5] This control is crucial for creating advanced polymer architectures.

-

Synthesis of Biocompatible Polymers: This compound is used to initiate the polymerization of monomers to create biocompatible polymers for drug delivery, tissue engineering, and other biomedical applications.[6][7]

-

Block Copolymer Formation: It is utilized in the synthesis of block copolymers, where different polymer blocks with distinct properties are linked together, creating materials with a wide range of features.[2]

-

Surface Modification: Through controlled radical polymerization, Isopropyl 2-bromoisobutyrate can be used to modify the surfaces of materials, enhancing properties such as wettability, adhesion, and chemical reactivity.[2]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a valuable intermediate in the synthesis of various pharmaceuticals and as a precursor for pesticides and herbicides.[1] For instance, it is used in the synthesis of hypolipidemic agents like fibrates.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving Isopropyl 2-bromoisobutyrate, particularly in the context of Atom Transfer Radical Polymerization (ATRP).

Protocol 1: General Solution ATRP of an Acrylic Monomer (e.g., Methyl Methacrylate)

This protocol describes a typical solution ATRP procedure for synthesizing a well-defined homopolymer.

Materials:

-

Methyl Methacrylate (MMA), inhibitor removed

-

Isopropyl 2-bromoisobutyrate (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Argon gas

-

Schlenk flask and standard laboratory glassware

Procedure:

-

Catalyst and Ligand Preparation: In a dry Schlenk flask under an argon atmosphere, add CuBr (1 part) and the solvent (e.g., anisole). Stir the mixture. Add PMDETA (1 part) to the flask. The solution should turn green as the catalyst complex forms.

-

Monomer and Initiator Preparation: In a separate flask, add the monomer (e.g., MMA, 100 parts) and the solvent. Deoxygenate the solution by bubbling with argon for at least 30 minutes.

-

Initiation of Polymerization: Using a deoxygenated syringe, inject the desired amount of Isopropyl 2-bromoisobutyrate (1 part) into the monomer solution.

-

Polymerization: Transfer the monomer/initiator solution to the catalyst-containing Schlenk flask. Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and stir.

-

Termination: After the desired reaction time, terminate the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Purification: Purify the polymer by precipitating it in a non-solvent such as cold hexane (B92381) or methanol. Filter and dry the polymer under a vacuum.

-

Characterization: Analyze the resulting polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (Đ).

Protocol 2: Surface-Initiated ATRP (SI-ATRP) for Polymer Brush Synthesis

This protocol outlines the "grafting from" approach to grow polymer brushes from a silicon wafer surface.

Stage 1: Substrate Preparation and Initiator Immobilization

-

Substrate Cleaning: Immerse silicon wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).

-

Rinsing: Thoroughly rinse the wafers with deionized water and dry them under a stream of nitrogen.

-

Initiator Immobilization: Place the cleaned, dry substrate in a sealed reaction vessel under an inert atmosphere (e.g., argon). Add a solution of Isopropyl 2-bromoisobutyrate and a base (e.g., triethylamine) in an anhydrous solvent like dichloromethane. Allow the reaction to proceed for several hours to attach the initiator to the surface hydroxyl groups.

-

Washing: After the reaction, rinse the substrate sequentially with dichloromethane, ethanol, and deionized water to remove any unreacted reagents. Dry the initiator-functionalized substrate under a stream of nitrogen.

Stage 2: Surface-Initiated Polymerization

-

Preparation of Polymerization Solution: In a Schlenk flask, prepare the catalyst/ligand/monomer solution as described in Protocol 1. Ensure the solution is thoroughly deoxygenated.

-

Polymerization: Place the initiator-functionalized substrate into the reaction mixture under an inert atmosphere. Allow the polymerization to proceed for the desired time to achieve the target polymer brush thickness.

-

Termination and Cleaning: Remove the substrate from the reaction solution. Rinse it thoroughly with the solvent and sonicate to remove any non-covalently bound polymer. Dry the polymer-grafted substrate.

Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows involving Isopropyl 2-bromoisobutyrate.

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. Isopropyl 2-bromoisobutyrate | Relic Chemicals | Manufacturers [relicchemicals.in]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Isopropyl 2-bromoisobutyrate for synthesis 51368-55-9 [sigmaaldrich.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Preparation, Characterization and Efficacy Evaluation of Synthetic Biocompatible Polymers Linking Natural Antioxidants [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Isopropyl 2-bromo-2-methylpropanoate from 2-bromoisobutyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Isopropyl 2-bromo-2-methylpropanoate (B8525525), a key intermediate in the pharmaceutical and polymer industries. The primary synthetic route detailed is the Fischer-Speier esterification of 2-bromoisobutyric acid with isopropanol (B130326). This document outlines the theoretical basis of the reaction, presents detailed experimental protocols, and summarizes the required reagents and expected outcomes. The guide is intended to furnish researchers and drug development professionals with a practical and scientifically robust resource for the laboratory-scale synthesis of this important chemical compound.

Introduction

Isopropyl 2-bromo-2-methylpropanoate (CAS No. 51368-55-9) is a valuable chemical intermediate.[1] Its structure, featuring a bromine atom and an isopropyl ester group, makes it a versatile building block in organic synthesis.[1] Notably, it serves as a crucial precursor in the synthesis of various pharmaceuticals, including the dyslipidemia drug Elafibranor.[1] Furthermore, its utility extends to polymer chemistry where it can be employed as an initiator in controlled radical polymerization processes.[2]

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification.[1] This method involves the acid-catalyzed reaction between 2-bromoisobutyric acid and isopropanol. This guide will provide a detailed exploration of this synthetic pathway.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and purification.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 168-170 °C |

| Flash Point | 56 °C |

| Density | 1.26 g/cm³ |

| Refractive Index | 1.436 |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

Synthesis of this compound

Reaction Principle: Fischer-Speier Esterification

The synthesis of this compound from 2-bromoisobutyric acid and isopropanol is a classic example of the Fischer-Speier esterification. This reaction is an acid-catalyzed nucleophilic acyl substitution. The overall transformation is an equilibrium process, as illustrated below.

Caption: General reaction scheme for the Fischer esterification of 2-bromoisobutyric acid.

To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the alcohol (isopropanol), is used. Alternatively, the removal of water as it is formed can also shift the equilibrium to the right, in accordance with Le Châtelier's principle.

Reaction Mechanism

The Fischer esterification mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-bromoisobutyric acid, thereby increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

Caption: A typical experimental workflow for the synthesis and purification.

Experimental Protocols

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 2-Bromoisobutyric Acid | 167.00 |

| Isopropanol | 60.10 |

| Sulfuric Acid (conc.) | 98.08 |

| Diethyl Ether | 74.12 |

| Sodium Bicarbonate | 84.01 |

| Sodium Chloride | 58.44 |

| Anhydrous Sodium Sulfate (B86663) | 142.04 |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoisobutyric acid and an excess of isopropanol (e.g., 3-5 molar equivalents).

-

Catalyst Addition: With continuous stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing deionized water.

-

Extract the aqueous layer with an organic solvent such as diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases) to neutralize the unreacted acids, followed by a wash with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain the final this compound.

-

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

-

¹H NMR and ¹³C NMR spectra are available in public databases and can be used to confirm the structure of the product.[3][4]

-

Gas Chromatography (GC) can be employed to assess the purity of the final product, which is typically expected to be ≥99.0%.[1]

Safety Considerations

-

2-Bromoisobutyric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Isopropanol is a flammable liquid.

-

Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood.

-

Diethyl ether is extremely flammable and volatile.

-

The final product, This compound , should be handled with care, and its safety data sheet (SDS) should be consulted for detailed handling and storage information.

Conclusion

The synthesis of this compound from 2-bromoisobutyric acid via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling the reaction conditions, particularly through the use of excess isopropanol and an acid catalyst, and by following a standard work-up and purification procedure, this important chemical intermediate can be reliably prepared in a laboratory setting. This guide provides the necessary theoretical and practical information for researchers and professionals to successfully synthesize this compound for its various applications in the pharmaceutical and materials science fields.

References

Propan-2-yl 2-bromo-2-methylpropanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propan-2-yl 2-bromo-2-methylpropanoate (B8525525), also known as isopropyl 2-bromoisobutyrate, is a key chemical intermediate with significant applications in the pharmaceutical and polymer chemistry sectors. Its chemical structure, featuring a reactive bromine atom and an isopropyl ester group, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the production of Elafibranor, a dual peroxisome proliferator-activated receptor (PPAR) agonist investigated for the treatment of metabolic diseases. This guide provides an in-depth overview of the physical properties of propan-2-yl 2-bromo-2-methylpropanoate, detailed experimental protocols for their determination, and insights into its role in relevant biological signaling pathways.

Physical and Chemical Properties

Propan-2-yl 2-bromo-2-methylpropanoate is a colorless to pale yellow liquid under standard conditions.[1] A comprehensive summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| CAS Number | 51368-55-9 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][2] |

Physical Properties

| Property | Value | Reference |

| Boiling Point | 168-170 °C | [1] |

| Density | 1.24 g/cm³ at 20 °C | |

| Refractive Index (n_D^20) | 1.436 | [1] |

| Flash Point | 63 °C | |

| Solubility | Soluble in isopropyl alcohol.[2] Generally soluble in most organic solvents. Insoluble in water. | [3] |

Experimental Protocols

Detailed experimental procedures for the determination of the key physical properties of propan-2-yl 2-bromo-2-methylpropanoate are provided below. These protocols are based on established methodologies for organic liquids.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask (50 mL)

-

Distillation head

-

Condenser

-

Thermometer (-10 to 200 °C)

-

Receiving flask

-

Boiling chips

Procedure:

-

Place approximately 20 mL of propan-2-yl 2-bromo-2-methylpropanoate and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the measurement.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer thoroughly. Determine and record its empty mass.

-

Calibrate the pycnometer by filling it with deionized water of a known temperature and density. Record the mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with propan-2-yl 2-bromo-2-methylpropanoate, ensuring no air bubbles are present.

-

Place the filled pycnometer in a water bath set to a constant temperature (e.g., 20 °C) until thermal equilibrium is reached.

-

Adjust the liquid level to the calibration mark, if necessary.

-

Dry the outside of the pycnometer and measure its mass.

-

Calculate the density using the formula: Density = (mass of liquid) / (volume of pycnometer).

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lint-free tissue

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting the temperature to 20 °C.

-

Clean the prism surfaces of the refractometer with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

-

Using a clean dropper, place a few drops of propan-2-yl 2-bromo-2-methylpropanoate onto the measuring prism.

-

Close the prisms.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility

Principle: "Like dissolves like." The solubility of a substance in a solvent is determined by the similarity of their polarities.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Qualitative Assessment:

-

In separate test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, diethyl ether, toluene).

-

To each test tube, add propan-2-yl 2-bromo-2-methylpropanoate dropwise, vortexing after each addition, until the solution becomes saturated or a significant amount has been added.

-

Observe and record the miscibility or solubility at room temperature.

-

-

Quantitative Assessment (for a specific solvent):

-

Prepare a saturated solution of propan-2-yl 2-bromo-2-methylpropanoate in a chosen solvent at a specific temperature by adding an excess of the solute to a known volume of the solvent and stirring until equilibrium is reached.

-

Carefully separate a known volume of the clear, saturated solution.

-

Determine the mass of the dissolved solute in that volume, for example, by evaporating the solvent and weighing the residue.

-

Express the solubility in terms of g/100 mL or mol/L.

-

Role in Drug Development: Elafibranor Synthesis and Signaling Pathway

Propan-2-yl 2-bromo-2-methylpropanoate is a key starting material in the synthesis of Elafibranor.[1] Elafibranor is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ), which are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.[1][4]

Synthesis Workflow of Propan-2-yl 2-bromo-2-methylpropanoate

The synthesis of propan-2-yl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with isopropanol.

References

Isopropyl 2-bromo-2-methylpropanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Isopropyl 2-bromo-2-methylpropanoate (B8525525) (CAS No. 51368-55-9). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Isopropyl 2-bromo-2-methylpropanoate is presented in Table 1. This data is essential for understanding the conditions under which the chemical can be safely stored and handled.

| Property | Value | Source(s) |

| Molecular Formula | C7H13BrO2 | [1][2] |

| Molecular Weight | 209.08 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Boiling Point | 168-170 °C | [1][6] |

| Melting Point | 27 °C | [1] |

| Flash Point | 56 °C (132.8 °F) | [1][2][4][5] |

| Density | 1.26 g/cm³ | [1][6] |

| Vapor Pressure | 1.5±0.3 mmHg at 25℃ | [5] |

| Refractive Index | 1.436 - 1.457 | [1][5] |

| Purity | ≥99.0% | [1] |

| Moisture Content | ≤0.1% | [1] |

| pH | 6.0-8.0 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its hazard classifications under the Globally Harmonized System (GHS) and its NFPA 704 rating are provided below.

GHS Hazard Classification

The GHS classification for this compound indicates several potential hazards. It is important to note that the notified classification ratios from companies can vary.[3]

| Hazard Class | Hazard Statement | Signal Word | Pictogram(s) |

| Flammable liquids | H226: Flammable liquid and vapor | Warning | 🔥 |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | ❗ |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | ❗ |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | ❗ |

| Germ cell mutagenicity | H340: May cause genetic defects | Danger | स्वास्थ्य खतरा |

| Skin sensitization | H317: May cause an allergic skin reaction | Warning | ❗ |

| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects | Warning | 🌳 |

Note: The GHS classification is based on aggregated data and may vary between suppliers.

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards associated with a chemical.

| Category | Rating | Description |

| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury.[4] |

| Flammability (Red) | 1 | Must be preheated before ignition can occur.[4] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[2] |

| Special (White) | - | No special hazards indicated. |

Experimental Protocols for Hazard Assessment

The hazard classifications presented in this guide are determined through standardized experimental protocols. While specific test reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Flash Point Determination

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.[7] A common method for determining the flash point of combustible liquids like this compound is the Pensky-Martens closed-cup test (ASTM D93) .

Methodology Overview:

-

A sample of the chemical is placed in a closed cup and heated at a slow, constant rate.

-

A small flame is directed into the cup at regular intervals.

-

The flash point is the lowest temperature at which the application of the flame causes the vapor above the liquid to ignite.[8]

Skin Irritation/Corrosion Testing (OECD Test Guideline 404)

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[9] It employs a sequential testing strategy to minimize animal testing.[3]

Methodology Overview:

-

Initial Assessment: A weight-of-evidence analysis of existing data is performed.[3]

-

In Vitro Testing: Validated in vitro tests using reconstructed human epidermis (RhE) models are conducted to predict skin corrosion or irritation potential.[10]

-

In Vivo Testing (if necessary): If in vitro results are inconclusive, a test is performed on a single albino rabbit. A small amount of the substance is applied to a patch of shaved skin for a set duration. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[9]

Eye Irritation/Corrosion Testing (OECD Test Guideline 405)

This guideline is used to assess the potential of a substance to cause serious eye damage or irritation.[4][5] Similar to skin testing, it follows a tiered approach to reduce animal use.[4][11]

Methodology Overview:

-

Weight-of-Evidence Analysis: Existing data on the substance and structurally related compounds are reviewed.[4][11]

-

In Vitro/Ex Vivo Testing: Validated in vitro methods are used as a first step.

-

In Vivo Testing (if necessary): If required, the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The eye is then examined for corneal opacity, iris lesions, and conjunctival redness and swelling at prescribed intervals.[4][12]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical splash goggles.[4] |

| Skin Protection | Wear appropriate protective gloves (e.g., lightweight rubber gloves) and clothing to prevent skin exposure.[4][13] |

| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[4][11] |

Handling and Storage

-

Handling: Use spark-proof tools and explosion-proof equipment.[4] Avoid breathing vapor or mist.[4] Avoid contact with skin and eyes.[4] Ground and bond containers and receiving equipment.[2]

-

Storage: Keep away from sources of ignition.[4] Store in a cool, dry, well-ventilated place.[2][4] Keep the container tightly closed.[2][4] Store locked up.[2]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4] |

| Ingestion | Get medical aid. Wash mouth out with water. Do not induce vomiting.[2][4] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4][14]

-

Specific Hazards: Combustible liquid.[4] Vapors may form explosive mixtures with air.[13] On combustion, may emit toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[11][13]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Remove all sources of ignition.[13] Avoid breathing vapors and contact with skin and eyes.[13] Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4][13] Use spark-proof tools.[4]

Visualized Workflows

The following diagrams illustrate standardized workflows for emergency situations involving this compound.

Caption: Workflow for handling a chemical spill.

Caption: First aid response for different exposure routes.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its associated hazards. By adhering to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper handling and storage procedures, and being prepared for emergency situations, researchers and scientists can work with this compound in a safe and responsible manner. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 2. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. journals.pen2print.org [journals.pen2print.org]

- 7. scimed.co.uk [scimed.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. oecd.org [oecd.org]

- 10. siesascs.edu.in [siesascs.edu.in]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. A SIMPLE METHOD FOR SCREENING ASSESSMENT OF SKIN AND EYE IRRITATION [jstage.jst.go.jp]

- 14. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Isopropyl 2-bromoisobutyrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Isopropyl 2-bromoisobutyrate (IPBIB), a key intermediate in various chemical syntheses, including pharmaceuticals and polymers.[1][2] Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development. This document compiles available solubility data, presents a standardized experimental protocol for solubility determination, and illustrates the general workflow for such measurements.

Overview of Isopropyl 2-bromoisobutyrate

Isopropyl 2-bromoisobutyrate (CAS No: 51368-55-9) is a clear, colorless to pale yellow liquid with a molecular weight of 209.08 g/mol .[1] It is classified as a combustible liquid and an irritant, requiring appropriate handling and storage conditions.[3] Its primary applications are in the field of organic synthesis, particularly as an initiator in controlled radical polymerization processes and as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][2]

Physical Properties:

Solubility Data

Quantitative solubility data for Isopropyl 2-bromoisobutyrate in a wide range of organic solvents is not extensively published in publicly available literature. However, based on its chemical structure (an ester with a bromine substituent) and information from technical data sheets, a qualitative solubility profile can be established. The principle of "like dissolves like" suggests that this relatively polar organic compound will be soluble in other polar organic solvents and have limited solubility in highly nonpolar or highly polar (aqueous) solvents.

The table below summarizes the available qualitative data.

| Solvent | Chemical Class | Polarity | Reported Solubility | Citation |

| Isopropyl Alcohol | Alcohol | Polar Protic | Soluble | [1] |

| Chloroform | Halogenated | Polar Aprotic | Slightly Soluble | [6][7] |

| Methanol | Alcohol | Polar Protic | Slightly Soluble | [6][7] |

Note: "Slightly Soluble" can imply a wide range of concentrations. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental method is required. The Shake-Flask Method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[8][9]

Objective: To determine the saturation solubility of Isopropyl 2-bromoisobutyrate in a selected organic solvent at a specific temperature.

Materials:

-

Isopropyl 2-bromoisobutyrate (solute)

-

High-purity organic solvent of interest

-

Scintillation vials or flasks with airtight caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Centrifuge (optional)

-

Syringe filters (PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)[10]

Methodology:

-

Preparation: Add an excess amount of Isopropyl 2-bromoisobutyrate to a series of vials containing a known volume or mass of the chosen solvent. The presence of undissolved solute is essential to ensure saturation is reached.[9]

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. The system reaches equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the excess, undissolved solute to settle. If separation is slow, centrifugation can be used to accelerate the process.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a micropipette or syringe. To avoid transferring any undissolved solute, it is critical to filter the sample through a solvent-compatible syringe filter into a pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Weigh the filtered aliquot of the saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids degradation of the solute. Weigh the remaining solute.

-

Chromatographic Method: Alternatively, dilute the filtered aliquot with a known volume of fresh solvent to fall within the calibration range of an analytical instrument like a GC or HPLC. Quantify the concentration against a prepared calibration curve.[10]

-

-

Calculation: Calculate the solubility using the data obtained. Express the result in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Validation: Repeat the experiment at least in triplicate to ensure the reproducibility and accuracy of the results.

Workflow for Solubility Measurement

The following diagram illustrates the logical steps involved in the experimental determination of solubility as detailed in the protocol above.

Caption: General workflow for determining solubility via the shake-flask method.

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. Isopropyl 2-bromoisobutyrate | Relic Chemicals | Manufacturers [relicchemicals.in]

- 3. Isopropyl 2-bromoisobutyrate CAS 51368-55-9 | 814785 [merckmillipore.com]

- 4. parchem.com [parchem.com]

- 5. ISO Propyl 2-Bromoisobutyrate, Iso Propyl Bromide in India [yogienterprise.com]

- 6. chembk.com [chembk.com]

- 7. Isopropyl 2-bromo-2-methylpropanoate | 51368-55-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Stability and Storage of Isopropyl 2-bromo-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl 2-bromo-2-methylpropanoate (B8525525) is a key intermediate in pharmaceutical synthesis, valued for its role in constructing complex molecular architectures. The stability of this compound is of paramount importance, directly impacting reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients. This guide provides a comprehensive analysis of the stability of Isopropyl 2-bromo-2-methylpropanoate, detailing its degradation pathways, recommended storage conditions, and standardized protocols for stability assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 168-170 °C[1] |

| Flash Point | 56 °C[1][2][3] |

| Density | 1.26 g/cm³[1][3] |

| Solubility | Slightly soluble in Chloroform and Methanol[3] |

| Refractive Index | 1.436[1] |

Factors Influencing Stability

The stability of this compound is influenced by several external factors. Awareness of these factors is critical for preventing degradation.

| Factor | Impact on Stability | Mitigation Strategy |

| Temperature | Elevated temperatures can accelerate the rate of decomposition, potentially leading to the formation of byproducts through elimination or substitution reactions. | Store in a cool, well-ventilated area. Recommended storage temperatures vary by supplier, with ranges including +15°C to +25°C and refrigerated conditions (2-8°C).[4] |

| Moisture | As an ester, this compound is susceptible to hydrolysis, particularly in the presence of acids or bases, which can catalyze the reaction. Ingress of moisture can lead to the formation of 2-bromo-2-methylpropanoic acid and isopropanol. | Store in a tightly closed container in a dry place.[2][5] The use of containers with inert liners, such as PTFE, is advisable to prevent moisture ingress.[2] |

| Light | Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, initiating free-radical chain reactions.[2] This can lead to the formation of various degradation products and impurities. | Store in amber glass vials or other light-protective containers.[2] |

| Incompatible Materials | Contact with strong oxidizing agents, acids, and bases can lead to vigorous reactions and decomposition.[6] | Store away from incompatible materials. Ensure that all handling and storage equipment is clean and composed of non-reactive materials. |

Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust analytical methods to monitor the stability of this compound.

Hydrolysis

The ester linkage in this compound is susceptible to hydrolysis, which can be accelerated by the presence of water and catalyzed by acidic or basic conditions. This reaction would yield 2-bromo-2-methylpropanoic acid and isopropanol.

References

A Technical Guide to the Spectroscopic Data of Isopropyl 2-bromo-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isopropyl 2-bromo-2-methylpropanoate (B8525525) (CAS No. 51368-55-9), a key intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, experimental protocols for its synthesis and characterization, and a visual representation of its chemical structure and NMR correlations.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for Isopropyl 2-bromo-2-methylpropanoate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~5.0 | Septet | 1H | ~6.3 | -CH(CH₃)₂ |

| ~1.9 | Singlet | 6H | - | -C(Br)(CH₃)₂ |

| ~1.2 | Doublet | 6H | ~6.3 | -CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O |

| ~70 | -CH(CH₃)₂ |

| ~60 | -C(Br)(CH₃)₂ |

| ~30 | -C(Br)(CH₃)₂ |

| ~21 | -CH(CH₃)₂ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2940 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1260 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ester) |

| ~600 | Medium | C-Br stretch |

Experimental Protocols

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-bromo-2-methylpropanoic acid with isopropanol (B130326).[1]

-

Reaction: 2-bromo-2-methylpropanoic acid + isopropanol → this compound + water

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-2-methylpropanoic acid and a molar excess of isopropanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform a work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

2.2. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is generally used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2.3. IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the synthesis and characterization of this compound.

Caption: Chemical structure and predicted ¹H NMR assignments.

Caption: Experimental workflow for synthesis and characterization.

References

The Pivotal Role of Isopropyl 2-bromo-2-methylpropanoate in Modern Organic Synthesis: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, properties, and applications of Isopropyl 2-bromo-2-methylpropanoate (B8525525), a key building block in polymer chemistry and pharmaceutical development.

Isopropyl 2-bromo-2-methylpropanoate, a versatile haloalkane ester, has emerged as a critical reagent in the field of organic synthesis. Its unique structural features make it an invaluable tool for the construction of complex molecular architectures, ranging from well-defined polymers to life-saving pharmaceuticals. This technical guide provides an in-depth analysis of its core applications, supported by experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their scientific endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application. The compound is a colorless to pale yellow liquid under standard conditions.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51368-55-9 | [2] |

| Molecular Formula | C₇H₁₃BrO₂ | [2] |

| Molecular Weight | 209.08 g/mol | [2] |

| Boiling Point | 168-170 °C | [3] |

| Density | 1.26 g/cm³ | [3] |

| Refractive Index | 1.436 | [3] |

| Flash Point | 56 °C | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, representative data can be found in various spectroscopic databases.

Core Application: Atom Transfer Radical Polymerization (ATRP)

This compound is widely employed as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[4]

Mechanism of ATRP Initiation

The initiation process in ATRP involves the reversible activation of the carbon-bromine bond in this compound by a transition metal catalyst, typically a copper(I) complex. This generates a radical species that initiates the polymerization of a monomer. The key to the controlled nature of ATRP lies in the reversible deactivation of the growing polymer chain by a higher oxidation state metal complex, which reforms the dormant halogen-terminated polymer chain. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions.

References

An In-Depth Technical Guide on the Discovery and History of Isopropyl 2-bromoisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-bromoisobutyrate, a key building block in modern organic synthesis, particularly as an initiator in Atom Transfer Radical Polymerization (ATRP), has a history rooted in the foundational advancements of organic chemistry in the late 19th century. While a definitive singular "discovery" of this specific ester is not prominently documented, its synthesis is a direct consequence of the development of robust methods for the α-bromination of carboxylic acids and subsequent esterification. This guide traces the historical development of the chemical reactions that enabled the synthesis of isopropyl 2-bromoisobutyrate, details the early methodologies, and presents the physicochemical data that characterizes this important compound.

Historical Context: The Dawn of α-Halo Esters

The synthesis of α-halo esters, the class of compounds to which isopropyl 2-bromoisobutyrate belongs, became feasible with the advent of powerful halogenation techniques in the latter half of the 19th century. Two pivotal reactions laid the groundwork for the creation of its precursor, 2-bromo-2-methylpropanoic acid:

-

The Hell-Volhard-Zelinsky Reaction: First reported by Carl Magnus von Hell in 1881 and independently by Jacob Volhard and Nikolay Zelinsky in 1887, this reaction allows for the α-halogenation of carboxylic acids.[1][2][3] The process involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide.[3] This reaction was a significant breakthrough, enabling the specific introduction of a bromine atom at the α-position of a carboxylic acid.

-

The Reformatsky Reaction: Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[4][5] This discovery highlighted the utility and reactivity of α-haloesters as important intermediates in carbon-carbon bond formation.

While the exact date and individual credited with the first synthesis of isopropyl 2-bromoisobutyrate are not clearly recorded in historical chemical literature, its preparation would have been a logical extension of these established methods. The synthesis of the precursor acid, 2-bromo-2-methylpropanoic acid (also known as 2-bromoisobutyric acid), can be readily achieved via the Hell-Volhard-Zelinsky reaction starting from isobutyric acid.[6][7] Subsequent esterification with isopropyl alcohol would then yield the target compound.

Physicochemical Properties

Isopropyl 2-bromoisobutyrate is a colorless to pale yellow liquid with a characteristically sharp odor. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| CAS Number | 51368-55-9 |

| Boiling Point | 168-170 °C |

| Density | 1.24 g/cm³ at 20 °C |

| Flash Point | 63 °C |

| Solubility | Insoluble in water |

Early Synthetic Methodologies

The first syntheses of isopropyl 2-bromoisobutyrate would have followed a two-step process, leveraging the Hell-Volhard-Zelinsky reaction and standard esterification procedures.

Synthesis of 2-Bromo-2-methylpropanoic Acid

The initial step involves the α-bromination of isobutyric acid.

Experimental Protocol (Hypothetical Reconstruction based on the Hell-Volhard-Zelinsky Reaction):

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add isobutyric acid and a catalytic amount of red phosphorus or phosphorus tribromide.

-

Heat the mixture gently.

-

Slowly add bromine from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the mixture until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture, containing 2-bromo-2-methylpropionyl bromide, is then carefully hydrolyzed by the slow addition of water.

-

The resulting 2-bromo-2-methylpropanoic acid is then isolated and purified, typically by distillation under reduced pressure.

Esterification to Isopropyl 2-bromoisobutyrate

The second step is the esterification of the α-bromo acid with isopropyl alcohol.

Experimental Protocol (Hypothetical Reconstruction based on Fischer Esterification):

-

In a round-bottom flask, combine 2-bromo-2-methylpropanoic acid and an excess of isopropyl alcohol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours to drive the equilibrium towards the ester product.

-

After cooling, the reaction mixture is worked up by washing with water and a dilute solution of sodium bicarbonate to remove any unreacted acid and the catalyst.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The final product, isopropyl 2-bromoisobutyrate, is purified by distillation.

Logical Synthesis Pathway

The logical relationship for the synthesis of Isopropyl 2-bromoisobutyrate can be visualized as a two-step process.

Caption: Synthesis pathway of Isopropyl 2-bromoisobutyrate.

Evolution to Modern Applications

While its origins lie in classical organic synthesis, the primary contemporary significance of isopropyl 2-bromoisobutyrate is as a highly effective initiator for Atom Transfer Radical Polymerization (ATRP). This controlled/"living" radical polymerization technique, developed in the 1990s, allows for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. The carbon-bromine bond in isopropyl 2-bromoisobutyrate is sufficiently weak to be homolytically cleaved by a transition metal catalyst (typically copper-based), generating a radical that initiates polymerization. The reversible nature of this activation/deactivation process is key to the controlled nature of ATRP.

This application has led to its widespread use in materials science and nanotechnology for the creation of:

-

Block Copolymers: Polymers with distinct blocks of different monomers.

-

Surface Modification: Grafting polymers onto surfaces to alter their properties.

-

Responsive Materials: Polymers that change their properties in response to external stimuli.

Conclusion

The history of isopropyl 2-bromoisobutyrate is intrinsically linked to the development of fundamental reactions in organic chemistry. While the specific moment of its first synthesis may be lost to the annals of chemical history, the pathway to its creation was paved by the pioneering work of chemists in the late 19th century. From a likely early existence as a simple ester derivative, it has evolved into a crucial tool for polymer chemists, demonstrating the enduring legacy of foundational chemical discoveries and their unforeseen applications in modern science and technology.

References

- 1. synarchive.com [synarchive.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. In 1887 , the Russian chemist Sergei Reformatsky at the University of Kie.. [askfilo.com]

- 6. Method for synthesizing ethyl alpha-bromoisobutyrate - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-Bromoisobutyric Acid | 2052-01-9 | SynZeal [synzeal.com]

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using Isopropyl 2-bromo-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[1][2] The choice of initiator is crucial for a successful ATRP, as it determines the number of propagating polymer chains.[3][] Isopropyl 2-bromo-2-methylpropanoate (B8525525) is an efficient initiator for the ATRP of a variety of monomers, particularly styrenes and (meth)acrylates.[5] Its structure allows for the formation of a tertiary radical upon activation, leading to a controlled polymerization process.

These application notes provide detailed protocols and supporting data for the use of Isopropyl 2-bromo-2-methylpropanoate as an ATRP initiator. The information is intended to guide researchers in academic and industrial settings, including those in the field of drug development where well-defined polymers are utilized for applications such as drug delivery systems.

Applications

The use of this compound as an ATRP initiator allows for the synthesis of a wide range of functional polymers with controlled architectures.

-

Homopolymers: Synthesis of polymers with a narrow molecular weight distribution from a single type of monomer, such as polystyrene and poly(methyl methacrylate) (PMMA).

-

Block Copolymers: Creation of well-defined block copolymers by sequential monomer addition.[2][6][7] This is particularly valuable in drug delivery for the formation of amphiphilic block copolymers that can self-assemble into micelles for drug encapsulation.

-

Functional Polymers: The initiator itself can be synthesized to contain functional groups, or the resulting polymer can be functionalized at the chain end.

Data Presentation

The following tables summarize typical experimental conditions and results for ATRP using initiators structurally similar to this compound. This data can be used as a starting point for optimizing polymerization reactions.

Table 1: ATRP of Methyl Methacrylate (B99206) (MMA) with Alkyl Halide Initiators

| Initiator | Catalyst System | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| Ethyl 2-bromoisobutyrate | CuCl/dNbpy | 100:1:1:2 | Toluene | 90 | 4 | 75 | 8,500 | 1.15 | Adapted from[8] |

| Ethyl 2-bromoisobutyrate | CuBr/PMDETA | 100:1:1:1 | Anisole (B1667542) | 70 | 6 | 82 | 9,200 | 1.12 | Adapted from[8] |

| Methyl 2-bromopropionate | FeCl₂/IDA | 200:1:1:2 | DMF | 90 | 8 | 65 | 13,500 | 1.5 | [9] |

M: Monomer, I: Initiator, L: Ligand, Conv.: Conversion, Mₙ: Number-average molecular weight, PDI: Polydispersity Index, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, IDA: Iminodiacetic acid, DMF: N,N-Dimethylformamide.

Table 2: ATRP of Styrene (B11656) with Alkyl Halide Initiators

| Initiator | Catalyst System | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| 1-Phenylethyl bromide | CuBr/dNbpy | 100:1:1:2 | Bulk | 110 | 4.5 | 53.7 | 6,460 | 1.10 | [1] |

| Ethyl 2-bromoisobutyrate | CuCl₂/Me₆TREN/Sn(EH)₂ (ARGET) | 216:1:0.001:0.01:0.01 | Anisole | 90 | 5 | 70 | 15,000 | 1.20 | Adapted from[10] |

| α,α-Dichlorotoluene | CuCl/bpy | 100:1:1:3 | Bulk | 130 | 3 | 62 | 6,800 | 1.3 | [11] |

Me₆TREN: Tris(2-(dimethylamino)ethyl)amine, Sn(EH)₂: Tin(II) 2-ethylhexanoate (B8288628), bpy: 2,2'-bipyridine.

Experimental Protocols

Protocol 1: Bulk ATRP of Methyl Methacrylate (MMA)

This protocol describes a typical procedure for the bulk polymerization of MMA using this compound as the initiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Copper(I) bromide (CuBr), purified

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Argon or Nitrogen gas

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

Procedure:

-

To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

-

Seal the flask with a rubber septum and deoxygenate by purging with argon or nitrogen for 15-20 minutes.

-

In a separate vial, prepare a solution of MMA (e.g., 2.0 mL, 18.7 mmol) and PMDETA (e.g., 21 µL, 0.1 mmol). Deoxygenate this solution by bubbling with argon or nitrogen for 15 minutes.

-

Using a deoxygenated syringe, transfer the MMA/PMDETA solution to the Schlenk flask containing CuBr.

-

Stir the mixture at room temperature until the copper complex forms (the solution should turn green/brown and become homogeneous).

-

Using a deoxygenated syringe, add this compound (e.g., 19.5 µL, 0.1 mmol) to the reaction mixture to initiate the polymerization.

-

Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Take samples periodically using a deoxygenated syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC).

-

To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

-

Dilute the viscous polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF).

-

Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Filter and dry the polymer under vacuum to a constant weight.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) to determine Mₙ and PDI, and by ¹H NMR to confirm the structure.

Protocol 2: Solution ATRP of Styrene

This protocol provides a general procedure for the solution polymerization of styrene.

Materials:

-

Styrene, inhibitor removed

-

This compound (initiator)

-

Copper(I) chloride (CuCl), purified

-

2,2'-Bipyridine (bpy) (ligand)

-

Anisole (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

Procedure:

-

Add CuCl (e.g., 9.9 mg, 0.1 mmol) and bpy (e.g., 31.2 mg, 0.2 mmol) to a dry Schlenk flask with a magnetic stir bar.

-

Seal the flask and deoxygenate as described in Protocol 1.

-

Add deoxygenated anisole (e.g., 2.0 mL) and deoxygenated styrene (e.g., 2.0 mL, 17.4 mmol) to the flask via deoxygenated syringes.

-

Stir the mixture at the desired reaction temperature (e.g., 110 °C) until the catalyst and ligand dissolve.

-

Initiate the polymerization by adding deoxygenated this compound (e.g., 19.5 µL, 0.1 mmol) via a syringe.

-

Monitor the reaction and quench as described in Protocol 1.

-

Purify the polymer by dilution with THF, removal of the catalyst by passing through an alumina column, and precipitation in cold methanol.

-

Dry the polymer under vacuum and characterize by GPC and ¹H NMR.

Protocol 3: Activators Regenerated by Electron Transfer (ARGET) ATRP of Methyl Methacrylate (MMA)

ARGET ATRP is a more environmentally friendly approach that utilizes a reducing agent to continuously regenerate the active Cu(I) catalyst, allowing for a significant reduction in the amount of copper catalyst used.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Copper(II) bromide (CuBr₂),

-

Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) (ligand)

-

Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)

-

Anisole (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

Procedure:

-

To a dry Schlenk flask, add CuBr₂ (e.g., 0.45 mg, 0.002 mmol) and Me₆TREN (e.g., 4.6 µL, 0.02 mmol).